BenchChemオンラインストアへようこそ!

3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one

SN2 reactivity nucleophilic substitution building block differentiation

3-Chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one (CAS 953757-10-3) is a heterobifunctional synthetic intermediate featuring a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core N-acylated with a 3-chloropropanoyl group. The tetrahydrothieno[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core of the blockbuster antiplatelet prodrugs clopidogrel and prasugrel, which irreversibly antagonize the P2Y12 receptor.

Molecular Formula C10H12ClNOS
Molecular Weight 229.72
CAS No. 953757-10-3
Cat. No. B2571407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one
CAS953757-10-3
Molecular FormulaC10H12ClNOS
Molecular Weight229.72
Structural Identifiers
SMILESC1CN(CC2=C1SC=C2)C(=O)CCCl
InChIInChI=1S/C10H12ClNOS/c11-4-1-10(13)12-5-2-9-8(7-12)3-6-14-9/h3,6H,1-2,4-5,7H2
InChIKeyAHJDNRQYCDLFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one (CAS 953757-10-3): A Strategic Thienopyridine Building Block for Targeted Covalent Inhibitor and Antiplatelet Agent Synthesis


3-Chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one (CAS 953757-10-3) is a heterobifunctional synthetic intermediate featuring a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core N-acylated with a 3-chloropropanoyl group . The tetrahydrothieno[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core of the blockbuster antiplatelet prodrugs clopidogrel and prasugrel, which irreversibly antagonize the P2Y12 receptor [1]. Beyond cardiovascular applications, this scaffold has been elaborated into potent and selective kinase inhibitors, including HPK1 inhibitors with in vivo antitumor activity [2]. The compound is supplied at ≥95% purity (HPLC) with a molecular formula of C₁₀H₁₂ClNOS and molecular weight of 229.73 g/mol .

Why the 3-Chloropropanoyl Substituent on 953757-10-3 Cannot Be Replaced by the 2-Chloro Isomer or Other Thienopyridine Analogs in Covalent Inhibitor Design


The precise position of the chlorine atom on the propanoyl side chain fundamentally governs the compound's reactivity, selectivity, and downstream biological performance. In the target compound 953757-10-3, the chlorine resides at the terminal (γ) position, creating a primary alkyl chloride with high SN2 reactivity . By contrast, its closest commercially available positional isomer—2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one (CAS 1016783-06-4)—bears the chlorine at the α-position adjacent to the carbonyl, generating a substantially less reactive secondary alkyl chloride that is electronically deactivated by the electron-withdrawing amide carbonyl . This difference in alkyl chloride class (primary vs. secondary) translates into order-of-magnitude differences in nucleophilic displacement rates, directly impacting reaction yields, intermediate stability, and the feasibility of generating diverse analog libraries. Furthermore, while the unsubstituted parent scaffold 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 54903-50-3) lacks the electrophilic warhead entirely and therefore cannot be used for covalent targeting, the incorporated 3-chloropropanoyl group in 953757-10-3 functions as a latent acrylamide precursor, enabling the design of irreversible covalent inhibitors targeting cysteine residues in kinases such as HPK1 or in the P2Y12 receptor [1].

Head-to-Head Quantitative Differentiation: 3-Chloro Isomer 953757-10-3 Versus 2-Chloro Isomer 1016783-06-4 and Scaffold Analogs


Alkyl Chloride SN2 Reactivity: Primary vs. Secondary Alkyl Chloride Determines Synthetic Utility for Library Synthesis

The target compound 953757-10-3 possesses a primary alkyl chloride (γ-chloro to the amide carbonyl), whereas the positional isomer CAS 1016783-06-4 possesses a secondary alkyl chloride (α-chloro to the carbonyl). Under standard SN2 conditions (e.g., NaN₃ in DMF, 25°C), primary alkyl chlorides react approximately 30- to 50-fold faster than secondary alkyl chlorides due to reduced steric hindrance at the reaction center [1]. This difference means that 953757-10-3 can be efficiently diversified into amine, thiol, or azide derivatives under mild conditions (e.g., K₂CO₃, DMF, 60°C, 4–6 hours), whereas the 2-chloro isomer requires more forcing conditions (e.g., 80–100°C, 12–24 hours) or may preferentially undergo elimination (E2) rather than substitution, reducing synthetic yields and purity of downstream products . This reactivity advantage is critical for high-throughput parallel synthesis workflows used in medicinal chemistry hit-to-lead campaigns.

SN2 reactivity nucleophilic substitution building block differentiation

Lipophilicity Profile: Calculated LogP of the 3-Chloro Isomer Enables Superior CNS Multiparameter Optimization Scores

The calculated partition coefficient (LogP) for 953757-10-3 is 2.2617 , which falls within the optimal lipophilicity range for central nervous system (CNS) drug candidates (LogP 1–3) as defined by the CNS MPO (Multiparameter Optimization) scoring system [1]. This LogP value is determined by the combination of the thienopyridine scaffold and the 3-chloropropanoyl side chain; moving the chlorine to the α-position (as in the 2-chloro isomer CAS 1016783-06-4) would alter the dipole moment and hydrogen-bonding capacity of the amide, potentially shifting the LogP outside the optimal range for CNS penetration. While experimental LogP data for the 2-chloro isomer were not located in authoritative databases, the target compound's LogP of 2.26 positions it favorably compared to more lipophilic thienopyridine antiplatelet agents such as clopidogrel (LogP ~3.8) for CNS-targeted kinase inhibitor programs [2].

lipophilicity CNS drug design LogP physicochemical property

Scaffold Privilege: Thieno[3,2-c]pyridine Core Confers P2Y12 Antagonist Potency Comparable to Ticlopidine (IC₅₀ ~2 μM Class Baseline)

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold in 953757-10-3 is the identical core structure present in the FDA-approved antiplatelet drug ticlopidine, which inhibits ADP-induced platelet aggregation with an IC₅₀ of approximately 2 μM . This core scaffold has been further validated by prasugrel (IC₅₀ ~1.8 μM) and by more recent tetrahydrothieno[3,2-c]pyridine-2-carboxamide analogs that demonstrate enhanced potency relative to prasugrel and aspirin in third-generation P2Y12 antagonist programs [1]. While 953757-10-3 itself is a synthetic intermediate rather than a final drug substance, its incorporation of this validated antiplatelet pharmacophore ensures that elaborated analogs retain the ability to engage the P2Y12 receptor. In contrast, alternative heterocyclic building blocks such as 4,5,6,7-tetrahydroisoquinoline (a carbon isostere) lack the sulfur atom critical for metabolic bioactivation and covalent thiol-disulfide exchange with the P2Y12 receptor cysteine residues .

P2Y12 antagonism antiplatelet thienopyridine scaffold IC50

Kinase Selectivity Foundation: Thieno[3,2-c]pyridine Scaffold Enables HPK1 Inhibition with Nanomolar Affinity (Kd = 2.20 nM) and FLT3/LCK Polypharmacology

Thienopyridinone compounds built upon the thieno[3,2-c]pyridine scaffold have been identified as potent HPK1 (hematopoietic progenitor kinase 1) inhibitors, a key target in immuno-oncology for enhancing antitumor immunity [1]. A representative thieno[3,2-c]pyridine-based HPK1 inhibitor demonstrates a dissociation constant (Kd) of 2.20 nM by surface plasmon resonance (SPR), with additional inhibitory activities against FLT3 and LCK kinases [2]. The 3-chloropropanoyl group in 953757-10-3 serves as a versatile handle for introducing diverse amine-containing fragments to optimize kinase selectivity and pharmacokinetic properties while retaining the core scaffold's affinity for the HPK1 ATP-binding pocket. In contrast, alternative kinase inhibitor scaffolds such as 4-anilinoquinazolines or pyrazolopyrimidines have fundamentally different kinome selectivity profiles and cannot serve as direct replacements for thienopyridine-based HPK1 inhibitor programs [3].

HPK1 kinase inhibitor immuno-oncology binding affinity kinase selectivity

Purity Benchmark: ≥95% HPLC Purity with Consistent Batch-to-Batch Reproducibility Across Multiple Commercial Suppliers

The target compound 953757-10-3 is commercially available from multiple independent suppliers at a minimum purity specification of ≥95% (HPLC) [REFS-1, REFS-2, REFS-3]. This purity level is consistent across suppliers including AKSci (Cat. 1899CX), Chemscene (Cat. CS-0250547), and Enamine (Cat. EN300-51306), indicating robust synthetic routes and reliable quality control. The positional isomer 2-chloro analog (CAS 1016783-06-4) is also available at ≥95% purity , meaning that purity alone does not differentiate these two compounds. However, for the parent unsubstituted scaffold 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, commercial purity varies more widely (95–98%) and supply chain disruptions have been noted (e.g., Aladdin discontinuing the 25g size) . The consistent multi-vendor availability of 953757-10-3 at ≥95% purity reduces procurement risk and ensures reliable supply for long-term medicinal chemistry programs compared to less widely stocked thienopyridine intermediates.

purity specification quality control supplier comparison batch consistency

Optimal Procurement Scenarios for 3-Chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one (953757-10-3) Based on Quantitative Differentiation Evidence


Covalent HPK1 Inhibitor Hit-to-Lead Programs in Immuno-Oncology

Medicinal chemistry teams pursuing irreversible HPK1 inhibitors for immuno-oncology should select 953757-10-3 as the foundational building block. The primary alkyl chloride in the 3-chloropropanoyl group exhibits approximately 30- to 50-fold faster SN2 reactivity compared to the 2-chloro isomer, enabling efficient late-stage diversification with amine-containing fragments under mild conditions (K₂CO₃, DMF, 60°C, 4–6 hours). The thieno[3,2-c]pyridine scaffold provides validated HPK1 engagement with Kd as low as 2.20 nM [1]. The calculated LogP of 2.26 positions derived analogs favorably for potential CNS penetration if neuro-oncology applications are pursued .

Next-Generation P2Y12 Antagonist Synthesis for Cardiovascular Drug Discovery

Research groups developing third-generation P2Y12 receptor antagonists should procure 953757-10-3 as the core intermediate. The compound retains the identical 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold found in ticlopidine (IC₅₀ ~2 μM) and prasugrel (IC₅₀ ~1.8 μM), ensuring retention of target-class antiplatelet pharmacology. The 3-chloropropanoyl group serves as an electrophilic handle for introducing diverse amide or amine substituents to optimize potency beyond that of prasugrel and aspirin, as demonstrated by recent tetrahydrothieno[3,2-c]pyridine-2-carboxamide analogs [2].

Parallel Synthesis of Covalent Kinase Inhibitor Libraries

High-throughput medicinal chemistry laboratories performing parallel synthesis of covalent kinase inhibitor libraries should standardize on 953757-10-3 as the universal thienopyridine electrophilic building block. Its primary alkyl chloride enables room-temperature or mild-heating diversification with structurally diverse amines, thiols, and azides in 96-well plate format with high conversion rates, whereas the 2-chloro isomer would require elevated temperatures and longer reaction times that are incompatible with automated parallel synthesis workflows. Consistent ≥95% purity from multiple vendors (AKSci, Chemscene, Enamine) ensures batch-to-batch reproducibility across library production cycles .

CNS-Penetrant Kinase Probe Development

Teams developing brain-penetrant kinase chemical probes should prioritize 953757-10-3 for its favorable calculated LogP of 2.26, which falls within the CNS MPO optimal range of LogP 1–3. This contrasts with more lipophilic thienopyridine building blocks such as clopidogrel (LogP ~3.8), which would require additional structural modifications to reduce lipophilicity for CNS applications. The combination of CNS-appropriate lipophilicity with the validated kinase-binding scaffold makes 953757-10-3 an ideal starting point for neuroinflammation or brain metastasis kinase inhibitor programs .

Quote Request

Request a Quote for 3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.